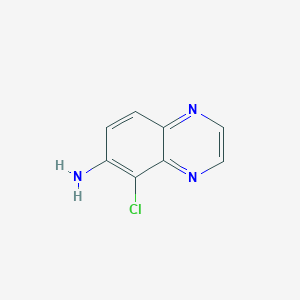

5-Chloroquinoxalin-6-amine

Descripción general

Descripción

5-Chloroquinoxalin-6-amine (CQA) is a chemical compound used in scientific research for its unique physical and chemical properties . It has a molecular weight of 179.61 and a melting point of 139-140°C .

Molecular Structure Analysis

The IUPAC name for 5-Chloroquinoxalin-6-amine is 5-chloro-6-quinoxalinamine . The InChI code is 1S/C8H6ClN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 .Physical And Chemical Properties Analysis

5-Chloroquinoxalin-6-amine is a powder at room temperature . It has a molecular weight of 179.61 and a melting point of 139-140°C .Aplicaciones Científicas De Investigación

Discovery and Anticancer Applications

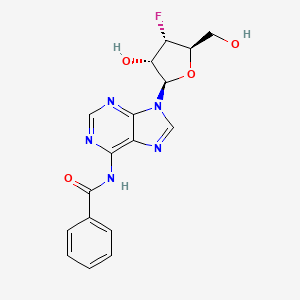

5-Chloroquinoxalin-6-amine, as part of quinoxaline derivatives, has been studied for its potential applications in cancer treatment. A study highlighted the synthesis of novel purine-based compounds incorporating quinoxaline, demonstrating significant cytotoxic activity against cancer cell lines, including non-small cell lung cancer. This research emphasizes the compound's role in the development of new anticancer agents, showcasing a promising response in cytotoxic studies (Kapadiya & Khunt, 2018).

Antimicrobial and Antifungal Activities

Quinoxaline derivatives, including those with chloro substitutions, have been synthesized and found active against bacterial and fungal strains. The antimicrobial and antifungal activities of these compounds were compared with standard drugs, suggesting their potential as novel therapeutic agents in combating infectious diseases (Podila & Omprakash, 2020).

Chemical Synthesis and Modification

The chemical synthesis and amination of chloro-substituted heteroarenes, including quinoxalines, have been explored to understand the reaction mechanisms and yields of amination products. This research contributes to the broader field of chemical synthesis, offering insights into selective substitution reactions that are crucial for the development of pharmacologically active compounds (Abel et al., 2016).

Antitumor Activity and Molecular Docking

Further studies on quinoxaline derivatives, including 4-aminoquinoline derivatives synthesized for antitumor purposes, showed significant cytotoxicity against various cancer cell lines. Molecular docking studies suggest these compounds could serve as leads for the development of new antitumor agents, emphasizing the importance of 5-Chloroquinoxalin-6-amine and its derivatives in medicinal chemistry (Ren et al., 2013).

Electrocatalysis and Hydrogen Storage

Quinoxaline derivatives have also been studied in the context of electrocatalysis and virtual hydrogen storage, demonstrating the versatility of these compounds beyond their biological activities. The electrochemical oxidation catalysts derived from quinoxaline, including studies on amine dehydrogenation, highlight the compound's potential in energy storage and conversion applications (Luca et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to chloroquine , which primarily targets heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite by converting toxic heme to non-toxic hemazoin .

Mode of Action

Based on its structural similarity to chloroquine, it may also inhibit the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, causing the accumulation of toxic heme, which eventually leads to the death of the parasite .

Biochemical Pathways

Chloroquine, a structurally similar compound, affects theheme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, Chloroquine disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .

Pharmacokinetics

Chloroquine, a structurally similar compound, is known to have a long half-life of 20-60 days . It is extensively distributed in the body, with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .

Result of Action

Based on its structural similarity to chloroquine, it may lead to the accumulation of toxic heme in plasmodium species, resulting in the death of the parasite .

Propiedades

IUPAC Name |

5-chloroquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOGBQIIIKCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287747-30-1 | |

| Record name | 5-Chloro-6-quinoxalinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287747301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-chloroquinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-chloro-6-quinoxalinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVB8K3T26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)

![Isopropyl 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186705.png)

![2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide](/img/structure/B3186742.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)